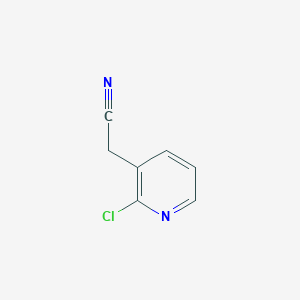
(2-氯吡啶-3-基)乙腈
概述
描述
(2-Chloropyridin-3-yl)acetonitrile: is a chemical compound with the molecular formula C7H5ClN2 and a molecular weight of 152.58 g/mol . It is a colorless to pale yellow liquid with a distinctive odor and is soluble in many organic solvents but insoluble in water . This compound is widely used in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
科学研究应用
(2-Chloropyridin-3-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals[][3].
Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of biologically active compounds[][3].
Medicine: It is involved in the synthesis of potential therapeutic agents, including anti-tumor and anti-inflammatory drugs[][3].
Industry: The compound is used as an initiator, polymerization catalyst, and coating additive[][3].
作用机制
Target of Action
It is known to be a useful reagent in the preparation of spirocyclic oxindole analog , which has anti-tumor properties .
Mode of Action
Its role as a reagent in the synthesis of spirocyclic oxindole analog suggests that it may interact with its targets to induce anti-tumor effects .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant .
Result of Action
Its use in the synthesis of spirocyclic oxindole analog suggests that it may contribute to the anti-tumor effects of this compound .
Action Environment
It is recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c .
生化分析
Biochemical Properties
(2-Chloropyridin-3-yl)acetonitrile binds to the acetylcholine receptors in the body . Its pharmacological activity is due to its ability to mimic the effects of acetylcholine on muscarinic acetylcholine receptors .
Cellular Effects
Given its high affinity for muscarinic acetylcholine receptors, it is likely to influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (2-Chloropyridin-3-yl)acetonitrile involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by mimicking the effects of acetylcholine on muscarinic acetylcholine receptors .
准备方法
Synthetic Routes and Reaction Conditions: (2-Chloropyridin-3-yl)acetonitrile can be synthesized through several methods. One common method involves the reaction of pyridine with chloroacetyl chloride under anhydrous conditions and inert gas protection . The reaction mixture is heated to reflux, and after completion, the mixture is cooled and neutralized with dilute acid. The product is then purified by distillation .
Industrial Production Methods: In industrial settings, (2-Chloropyridin-3-yl)acetonitrile is often produced using a similar method but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high purity and yield .
化学反应分析
Types of Reactions: (2-Chloropyridin-3-yl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products:
Nucleophilic substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: Products include amines and other reduced derivatives.
相似化合物的比较
- 2-Chloro-3-pyridineacetonitrile
- 2-Chloro-5-(cyanomethyl)pyridine
- 2-Chloropyridine-5-acetonitrile
Uniqueness: (2-Chloropyridin-3-yl)acetonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties . This makes it a valuable intermediate in the synthesis of various bioactive compounds and industrial chemicals .
属性
IUPAC Name |
2-(2-chloropyridin-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-7-6(3-4-9)2-1-5-10-7/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWOJKQPJYWCCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563460 | |
| Record name | (2-Chloropyridin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101012-32-2 | |
| Record name | 2-Chloro-3-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101012-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloropyridin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-chloropyridin-3-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (2-chloropyridin-3-yl)acetonitrile in the synthesis of the M1/M4 agonist?
A1: (2-Chloropyridin-3-yl)acetonitrile serves as the starting material in the six-step synthesis of the selective M1 and M4 muscarinic acetylcholine receptors agonist []. This indicates that the final compound's core structure is built upon this particular chemical.
Q2: Are there any details about the specific reactions involving (2-chloropyridin-3-yl)acetonitrile in this synthesis?
A2: While the paper doesn't elaborate on each individual reaction, it highlights that (2-chloropyridin-3-yl)acetonitrile is used to initiate a six-step synthetic process. This process culminates in the formation of the target compound, a selective M1 and M4 agonist, with a 43% overall yield and >99% chemical purity []. The key transformation involves an N,N-dimethylcarbamoylation of an anilinic nitrogen on a spiro 7-azaindoline structure via an interesting intermolecular migration of the N,N-dimethylcarbamoyl group.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

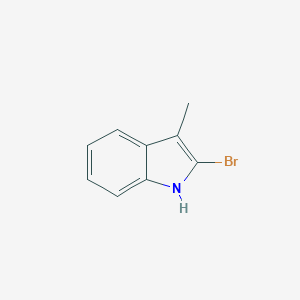

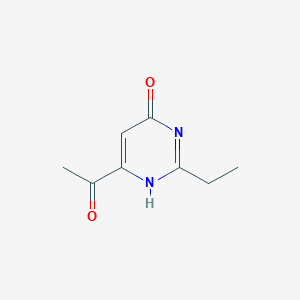
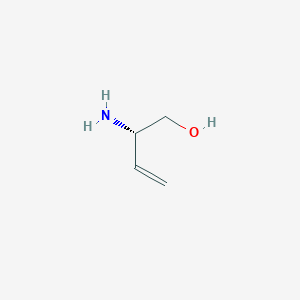

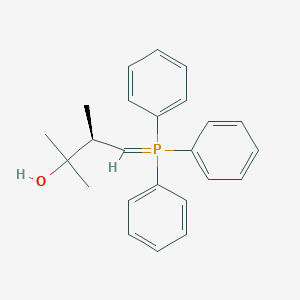




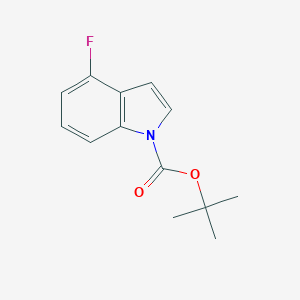
![Isoxazolo[5,4-b]pyridin-3-ol](/img/structure/B174719.png)

